molecular formula C24H32O4 B13151324 beta-Estradiol dipropionate

beta-Estradiol dipropionate

Cat. No.: B13151324
M. Wt: 384.5 g/mol
InChI Key: JQIYNMYZKRGDFK-UHFFFAOYSA-N
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Description

Beta-Estradiol dipropionate: is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. It is an estrogen ester, specifically the C3,17β dipropionate ester of estradiol. This compound has been used in hormone therapy for menopausal symptoms, low estrogen levels in women, and the treatment of gynecological disorders. It has also been utilized in feminizing hormone therapy for transgender women and in the treatment of prostate cancer in men .

Preparation Methods

Synthetic Routes and Reaction Conditions: Beta-Estradiol dipropionate is synthesized by esterification of estradiol with propionic anhydride or propionyl chloride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C. The product is then purified through recrystallization or chromatography .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including purity testing and stability assessments .

Chemical Reactions Analysis

Types of Reactions: Beta-Estradiol dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic aqueous solutions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products:

Scientific Research Applications

Beta-Estradiol dipropionate has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

    Biology: Studied for its effects on cellular processes and gene expression.

    Medicine: Investigated for its therapeutic potential in hormone replacement therapy, cancer treatment, and other medical conditions.

    Industry: Utilized in the development of pharmaceuticals and hormone-based therapies .

Mechanism of Action

Beta-Estradiol dipropionate exerts its effects by binding to estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, it activates these receptors, leading to the modulation of gene transcription and expression in estrogen-responsive cells. This activation results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of cardiovascular and immune systems .

Comparison with Similar Compounds

  • Estradiol benzoate
  • Estradiol cypionate
  • Estradiol valerate
  • Estrone
  • Ethinylestradiol

Comparison: Beta-Estradiol dipropionate is unique due to its specific esterification at the C3 and C17β positions, which influences its pharmacokinetics and biological activity. Compared to other estradiol esters like estradiol benzoate and estradiol valerate, this compound has a different duration of action and metabolic profile. Its specific ester groups also affect its solubility and stability, making it suitable for particular therapeutic applications .

Properties

IUPAC Name

(13-methyl-3-propanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O4/c1-4-22(25)27-16-7-9-17-15(14-16)6-8-19-18(17)12-13-24(3)20(19)10-11-21(24)28-23(26)5-2/h7,9,14,18-21H,4-6,8,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIYNMYZKRGDFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC(=O)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50859202
Record name Estra-1,3,5(10)-triene-3,17-diyl dipropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50859202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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